Flavor Contribution Differentiation: 5-Methyl-2,3-hexanedione vs. 2,3-Hexanedione in Cooked Beef Aroma Models
In aroma extract dilution analysis (AEDA) of cooked beef, 5-methyl-2,3-hexanedione was identified as contributing sweet, meaty, and baked potato-like notes with a flavor dilution (FD) factor of 64 [1]. In contrast, its C₆ isomer 2,3-hexanedione (CAS 3848-24-6) exhibited FD factors ranging from 8 to 64 in the same meat systems but was characterized by oily, green, and sweaty odor descriptors [2]. The methyl branching at the 5-position in 5-methyl-2,3-hexanedione appears to shift the sensory perception from fatty/green toward sweet/meaty/baked potato, a critical differentiation for meat flavor formulators seeking to avoid undesirable green off-notes.
| Evidence Dimension | Flavor Dilution (FD) Factor and Odor Quality in Cooked Meat |
|---|---|
| Target Compound Data | FD factor 64; Odor: sweet, meaty, baked potato-like |
| Comparator Or Baseline | 2,3-Hexanedione (CAS 3848-24-6): FD factor 8–64; Odor: oily, green, sweaty |
| Quantified Difference | Equivalent FD potency (both up to 64) but divergent odor character; 5-methyl-2,3-hexanedione offers sweet/meaty profile vs. oily/green profile of comparator |
| Conditions | AEDA (aroma extract dilution analysis) on cooked beef; GC-O (gas chromatography-olfactometry) |
Why This Matters
For meat flavor formulators, 5-methyl-2,3-hexanedione provides sweet, baked-potato and meaty notes without the oily/green off-notes associated with 2,3-hexanedione, enabling more precise flavor profile control.
- [1] J. Kerler and W. Grosch, Odorants Contributing to Warmed-Over Flavor (WOF) of Refrigerated Cooked Beef, Journal of Food Science, 1996, 61(6):1271–1274. View Source
- [2] C. Cerny, The aroma side of the Maillard reaction, Annals of the New York Academy of Sciences, 2008, 1126:66–71. View Source
